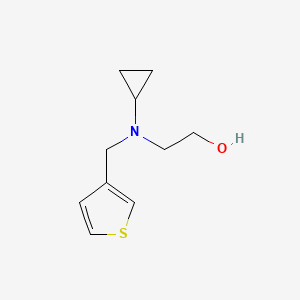

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is an organic compound that features a cyclopropyl group, a thiophene ring, and an ethanolamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling Reactions: The cyclopropyl and thiophene moieties are coupled using various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents and catalysts.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol , also known by its CAS number 1248093-70-0 , has garnered interest in various scientific research applications. This article outlines its potential uses, mechanisms of action, and relevant case studies, supported by diverse and authoritative sources.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying:

- CNS Disorders : Research indicates that compounds with similar structures may exhibit effects on serotonin and dopamine receptors, potentially aiding in the treatment of depression and anxiety disorders.

- Antidepressant Activity : Preliminary studies suggest that the compound may modulate monoamine levels, which are crucial in mood regulation.

Anticancer Research

Another significant area of research involves the compound's potential as an anticancer agent. The thiophene moiety is known for its biological activity, and studies have shown that:

- Inhibition of Tumor Growth : Compounds containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines. Further exploration into this compound could reveal similar properties.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new derivatives with enhanced biological activities. The methodologies employed in synthesizing this compound may provide insights into:

- Green Chemistry : The development of eco-friendly synthetic routes is an ongoing area of research, and this compound’s synthesis could be optimized to reduce waste and energy consumption.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptors. It was found that modifications to the thiophene structure could enhance binding affinity and selectivity for specific receptor subtypes.

Case Study 2: Anticancer Activity

Research reported in Cancer Letters highlighted the anticancer properties of thiophene-containing compounds. In vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound may exhibit similar effects.

Mécanisme D'action

The mechanism of action of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid

- 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-propane

- 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-butanol

Uniqueness

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanolamine moiety, in particular, provides additional hydrogen bonding capabilities, enhancing its interactions with biological targets compared to similar compounds.

Activité Biologique

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, characterized by the presence of a cyclopropyl group, a thiophene ring, and an aminoethanol moiety. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. Studies have indicated that it may modulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, exposure to the compound significantly decreased the mRNA expressions of these enzymes, indicating its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may bind to these targets, modulating their activity and leading to various biological effects .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound was included among several monomeric alkaloids. The results demonstrated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential utility in clinical applications .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of thiophene derivatives, including this compound. The results showed a significant reduction in COX-2 protein levels when treated with this compound, highlighting its therapeutic potential in managing inflammatory diseases .

Future Research Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent.

Propriétés

IUPAC Name |

2-[cyclopropyl(thiophen-3-ylmethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-5-4-11(10-1-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTOPBWBEPHJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.